molecular formula C19H22FN3OS B2813072 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide CAS No. 897463-75-1

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide

Cat. No.: B2813072
CAS No.: 897463-75-1
M. Wt: 359.46
InChI Key: GXDCPFBLAVEXOC-UHFFFAOYSA-N
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Description

2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide ( 897463-75-1) is a synthetic small molecule with a molecular formula of C19H22FN3OS and a molecular weight of 359.46 g/mol . This chemical features a central imidazo[2,1-b][1,3]thiazole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is substituted with a 4-fluorophenyl group at the 6-position and an N,N-dipropylacetamide side chain at the 3-position of the heterocyclic system . Compounds based on the imidazo[2,1-b][1,3]thiazole and related heterocyclic scaffolds have demonstrated significant research value in neuroscience, showing potential as modulators of central nervous system receptors . For instance, structurally similar molecules like alpidem (an imidazopyridine) are known for their high affinity to the benzodiazepine-binding site on GABA-A receptors, acting as anxiolytics . This suggests potential research applications for this compound in studying neurological targets and pathways. The fluorophenyl moiety is a common pharmacophore that can influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile . The presence of the dipropylamide chain may contribute to specific interactions with hydrophobic regions of target proteins. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a pharmacological tool for probing biological systems in vitro. This product is offered with a purity of 90% or higher and is intended For Research Use Only. It is not intended for human or animal use .

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c1-3-9-22(10-4-2)18(24)11-16-13-25-19-21-17(12-23(16)19)14-5-7-15(20)8-6-14/h5-8,12-13H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDCPFBLAVEXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide involves the inhibition of specific enzymes and receptors in the target cells. The compound binds to the active site of these enzymes, blocking their activity and leading to cell death . Molecular docking studies have shown that it interacts with DNA and proteins, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on evidence from synthetic studies and pharmacological evaluations:

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Pharmacological Findings Reference
Target Compound : 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide 6-(4-Fluorophenyl), 3-(N,N-dipropyl) C₂₁H₂₅FN₃OS Not reported No direct biological data available; structural analogs suggest potential kinase inhibition
2-[6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(6-(4-methoxybenzyl)piperazin-1-yl)acetamide (5l) 6-(4-Chlorophenyl), 3-(piperazine) C₃₀H₂₉ClN₆O₂S 116–118 IC₅₀ = 1.4 µM (MDA-MB-231 cells); VEGFR2 inhibition (5.72% at 20 µM)
N-(6-(4-Fluorobenzyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5m) 6-Phenyl, 3-(4-fluorobenzylpiperazine) C₂₉H₂₇FN₆OS 80–82 Moderate cytotoxicity (IC₅₀ = 22.6 µM in HepG2 cells)
2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide (G618-0041) 6-(4-Fluorophenyl), 3-(4-methoxyphenyl) C₂₀H₁₆FN₃O₂S Not reported Screening compound; no activity data disclosed
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) 6-(4-Chlorophenyl), 3-(chloropyridyl) C₁₈H₁₂Cl₂N₄OS 215–217 Synthesized in 72% yield; no biological data reported

Structural and Functional Insights:

Core Modifications: The imidazo[2,1-b]thiazole core is conserved across all analogs. The 3-position acetamide group varies significantly. For example:

  • N,N-Dipropylacetamide (target compound): Likely enhances lipophilicity and membrane permeability compared to smaller substituents like pyridyl or morpholino groups .
  • Piperazine-linked substituents (e.g., 5l, 5m): Improve solubility and enable hydrogen bonding with kinase targets (e.g., VEGFR2) .

Biological Activity :

  • Compound 5l (4-chlorophenyl, piperazine-methoxybenzyl) demonstrated potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), outperforming sorafenib (IC₅₀ = 5.2 µM) . This suggests that chloro-substituted analogs may have enhanced cytotoxicity compared to fluoro-substituted derivatives.
  • Fluorine substitution (as in the target compound) may improve metabolic stability and bioavailability compared to chlorine, though direct comparisons are absent in the evidence .

Synthetic Routes: Most analogs are synthesized via condensation of imidazo[2,1-b]thiazole intermediates with substituted acetamides or hydrazides (e.g., using 4-fluorophenacyl bromide or 2,4-difluorophenyl isothiocyanate) .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity. Aromatic protons near the fluorophenyl group show distinct splitting patterns (~7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 427.2) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the imidazothiazole and fluorophenyl rings (e.g., 12.3° as in analogous structures) .

How can researchers design experiments to elucidate the pharmacological mechanism of this compound, particularly its interaction with biological targets?

Q. Advanced

  • Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-labeled analogs) to measure affinity for targets like acetylcholinesterase or kinase domains .
  • Molecular docking : Employ software (AutoDock Vina) to model interactions with active sites, focusing on fluorophenyl and thiazole moieties .
  • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines to assess anti-tumor potential .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Q. Advanced

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Confirm acetylcholinesterase inhibition via both Ellman’s method and mass spectrometry-based activity profiling .
  • Meta-analysis : Compare structural analogs (e.g., triazole vs. imidazole derivatives) to identify substituents critical for activity discrepancies .

How can computational modeling and in silico techniques be integrated into the research workflow for this compound?

Q. Advanced

  • Reaction pathway prediction : Use quantum chemical calculations (Gaussian 09) to simulate intermediates and transition states in synthesis .
  • ADMET profiling : Predict pharmacokinetics (logP, CYP450 interactions) via tools like SwissADME to prioritize in vivo testing .
  • Machine learning : Train models on bioactivity datasets to predict SAR trends for fluorophenyl and thiazole modifications .

What are the key considerations for ensuring purity and stability during the synthesis and storage of this compound?

Q. Basic

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column) to isolate >95% pure product .
  • Stability : Store in amber vials under inert gas (Argon) at –20°C to prevent degradation of the acetamide group .
  • Analytical QC : Regularly validate purity via HPLC-UV (λ = 254 nm) and differential scanning calorimetry (DSC) for polymorph screening .

What in vitro assays are most suitable for evaluating the compound’s potential as an acetylcholinesterase inhibitor or anti-cancer agent?

Q. Advanced

  • Acetylcholinesterase inhibition : Ellman’s assay with acetylthiocholine iodide substrate; measure IC50 values (nM range) .
  • Kinase profiling : Use a kinase panel (e.g., Eurofins) to identify off-target effects on signaling pathways .
  • 3D tumor spheroids : Assess penetration efficacy in multicellular models using fluorescence-labeled analogs .

How can structure-activity relationship (SAR) studies be systematically conducted to optimize the compound’s bioactivity?

Q. Advanced

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups on the phenyl ring to test electronic effects .
  • Scaffold hopping : Replace imidazothiazole with triazolo[4,3-b]pyridazine to compare binding modes .
  • Bioisosteric replacement : Substitute dipropylacetamide with cyclopropanecarboxamide to enhance metabolic stability .

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